1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Overview
Description
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-methoxyaniline with ethylene oxide in the presence of a base, followed by the addition of thiocyanate. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective for reduction.
Solvents: Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-phenylthiourea: Lacks the methoxy group, resulting in different reactivity and biological activity.
1-(2-Hydroxyethyl)-3-(4-chlorophenyl)thiourea:
1-(2-Hydroxyethyl)-3-(4-nitrophenyl)thiourea: The nitro group significantly changes its reactivity and biological effects.
Uniqueness: 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This structural feature also contributes to its potential as a versatile reagent in organic synthesis and its promising biological activities.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9-4-2-8(3-5-9)12-10(15)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNJJRUJMQSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366845 | |
Record name | 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-60-8 | |
Record name | 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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